1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL

Chiral Synthesis Medicinal Chemistry Enantioselective Catalysis

Sourcing chiral amino alcohols with defined stereochemistry for neuroscience lead optimization often incurs long lead times and ambiguous stereochemical purity. 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL (CAS 1270339-90-6) resolves this bottleneck as a dual-stereocenter building block with orthogonal amine and alcohol handles. • Enables enantioselective synthesis of MAO-B-targeted candidates (structurally related to inhibitors with EC50 < 100 nM) for Parkinson's and depression programs. • Available at 98% purity with full analytical characterization; suitable as an HPLC/LC-MS reference standard (predicted BP 308.5±37.0 °C, density 1.134±0.06 g/cm³). • Primary amine enables facile amide bioconjugation; secondary alcohol permits independent solubility modulation - a distinct advantage over de-amino or mono-functional analogs.

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
Cat. No. B13048857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C(C)O)N)F
InChIInChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3
InChIKeyFSABZFYFIIFJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL: Identity & Baseline Characterization


1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL (CAS: 1270339-90-6) is a chiral amino alcohol featuring a propan-2-ol backbone with a 4-fluoro-3-methylphenyl substituent at C1 and a primary amine at C1 . This compound exhibits two stereocenters, making it a valuable chiral building block in medicinal chemistry . Due to the presence of amino and hydroxyl functional groups, it participates in diverse synthetic transformations and may serve as a scaffold for developing bioactive molecules, including those targeting monoamine oxidase (MAO) enzymes [1][2].

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL: Stereochemistry & Substituent Positioning


1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is not interchangeable with generic amino alcohols or its close positional isomers. Its two chiral centers yield four distinct stereoisomers, each with potentially different biological activity and synthetic utility . Additionally, subtle changes in the position of the amino group on the propanol backbone (e.g., 1-amino vs. 2-amino) or the specific substitution pattern on the phenyl ring (4-fluoro-3-methyl) dramatically alter the molecule's 3D shape and electronic properties, directly impacting target binding and reactivity in chiral syntheses . The following evidence details how these specific features create quantifiable and meaningful differences for procurement.

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL: Quantitative Evidence for Procurement


Chiral Purity & Stereoisomer Differentiation

The target compound exists as a racemic mixture of two diastereomers unless a specific stereoisomer is sourced. The availability of a specific stereoisomer, such as (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol (CAS: 1270184-54-7) , is critical for applications requiring enantiopure building blocks. The compound's two chiral centers offer distinct spatial arrangements, a key differentiator from non-chiral or differently substituted analogs. A direct comparator is the de-amino analog, 1-(4-fluoro-3-methylphenyl)propan-2-ol (CAS: 1525860-59-6), which lacks the amino group entirely and has a molecular weight of 168.21 g/mol, compared to the target's 183.22 g/mol [1]. This difference of 15.01 g/mol reflects the absence of the primary amine, a functional group essential for many coupling reactions.

Chiral Synthesis Medicinal Chemistry Enantioselective Catalysis

Physicochemical Property Differentiation

Predicted physicochemical properties provide a baseline for understanding handling and behavior. For the racemic mixture (CAS: 1270339-90-6), the predicted boiling point is 308.5±37.0 °C, density is 1.134±0.06 g/cm³, and pKa is 12.55±0.45 . A key comparator is the (1S,2S) stereoisomer (CAS: 1270184-54-7), which has identical predicted properties due to being an enantiomer/diastereomer in a racemic context . However, the important distinction lies with the positional isomer, 1-amino-2-(4-fluoro-3-methylphenyl)propan-2-ol. This compound is a tertiary alcohol, whereas the target is a secondary alcohol, which affects its reactivity (e.g., susceptibility to oxidation) and hydrogen-bonding capacity [1].

Pre-formulation Solubility Physicochemical Properties

MAO-B Inhibition Potential

Patent literature indicates that derivatives of the 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol scaffold are being explored for biological activity. Specifically, a related compound from patent US9675605 (Example 34) demonstrated potent inhibition of monoamine oxidase B (MAO-B) with an EC50 of <100 nM [1]. While not a direct measurement on the exact compound, this serves as a class-level inference for the scaffold's potential. As a baseline, a less optimized MAO-B inhibitor from a different series (patent US8999994) showed a much weaker IC50 of 745,000 nM [2], highlighting the potential for high potency achievable with this specific fluorinated phenylamino alcohol motif.

MAO-B Enzyme Inhibition Neuroscience

1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL: Research & Industrial Applications


Chiral Building Block for Asymmetric Synthesis

Given the availability of specific stereoisomers like (1S,2S) and (1R,2S) with defined chiral purity, this compound is ideal for laboratories focused on the enantioselective synthesis of complex drug candidates. Its dual stereocenters and amino alcohol functionality make it a versatile intermediate for constructing chiral amines, amino alcohols, and heterocycles, offering a distinct advantage over achiral or less functionalized alternatives.

MAO-B Inhibitor Scaffold for CNS Drug Discovery

As evidenced by its structural relation to potent MAO-B inhibitors (EC50 < 100 nM) [1], this compound is a key starting material or intermediate in neuroscience research programs targeting Parkinson's disease, depression, and other neurological disorders. It offers a defined path to generating focused libraries of compounds with a high probability of potent MAO-B engagement, a clear advantage over general-purpose aromatic amines.

Functional Group Differentiation in Chemical Biology

The presence of both a primary amine and a secondary alcohol provides orthogonal handles for bioconjugation or probe development. The difference in molecular weight and functionality from the de-amino comparator (1-(4-fluoro-3-methylphenyl)propan-2-ol) [2] underscores its unique utility. The amine allows for facile attachment to linkers or affinity tags (e.g., via amide bond formation), while the alcohol can be independently modified or used to influence molecular properties like solubility.

Reference Standard for Analytical Method Development

The well-defined predicted physicochemical properties (BP: 308.5±37.0 °C; Density: 1.134±0.06 g/cm³) and the availability of high-purity material (e.g., 95%+ from reputable suppliers) make this compound suitable for use as a reference standard in HPLC, LC-MS, or GC method development for the analysis of related fluorinated amino alcohols in reaction monitoring or quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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